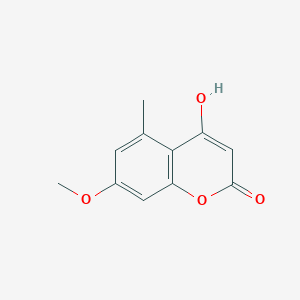![molecular formula C16H10S B14758752 Phenanthro[2,3-b]thiophene CAS No. 224-07-7](/img/structure/B14758752.png)
Phenanthro[2,3-b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro[2,3-b]thiophene is a polycyclic aromatic compound that consists of a phenanthrene core fused with a thiophene ringThe molecular formula of this compound is C16H10S, and it has a molecular weight of 234.316 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthro[2,3-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This process leads to the formation of 3-chloro-2-chlorocarbonylphenanthro[9,10-b]thiophene, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar organic synthesis protocols used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Phenanthro[2,3-b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: this compound.
Substitution: Halogenated derivatives such as 5-bromo-Phenanthro[2,3-b]thiophene.
Aplicaciones Científicas De Investigación
Phenanthro[2,3-b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism by which Phenanthro[2,3-b]thiophene exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. In OFETs, for example, the compound facilitates charge transport by forming π-π stacking interactions with adjacent molecules, thereby enhancing the device’s performance . The pathways involved include the formation of conductive channels within the organic semiconductor matrix.
Comparación Con Compuestos Similares
- Phenanthro[2,1-b]thiophene
- Phenanthro[4,5-bcd]thiophene
- Benzo[b]thiophene
Comparison: Phenanthro[2,3-b]thiophene is unique due to its specific fusion pattern of the thiophene ring with the phenanthrene core, which imparts distinct electronic properties. Compared to Phenanthro[2,1-b]thiophene and Phenanthro[4,5-bcd]thiophene, this compound exhibits different reactivity and stability profiles, making it more suitable for certain applications in organic electronics .
Propiedades
Número CAS |
224-07-7 |
|---|---|
Fórmula molecular |
C16H10S |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
naphtho[1,2-f][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-10-16-13(7-8-17-16)9-15(12)14/h1-10H |
Clave InChI |
PUDWJHJHVOOWEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CSC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,2-f][1,7]phenanthroline](/img/structure/B14758673.png)
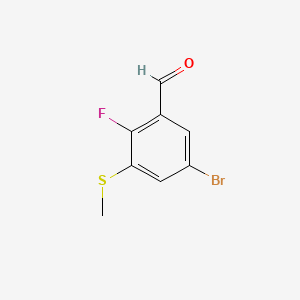
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
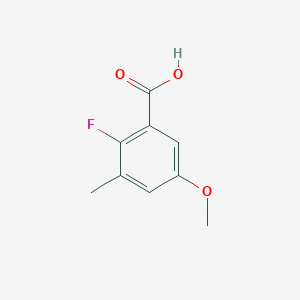
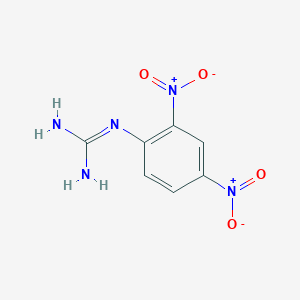
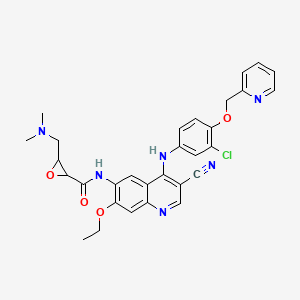
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
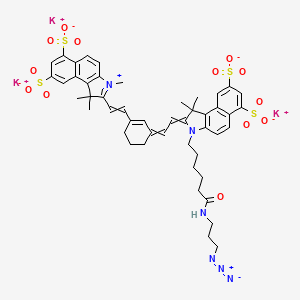
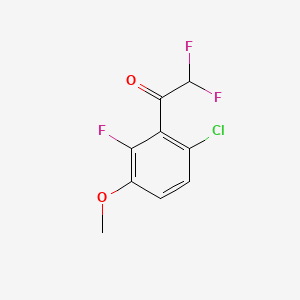
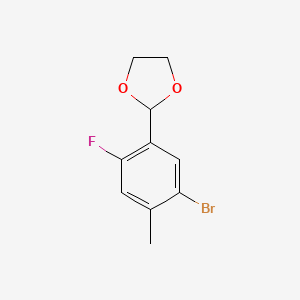
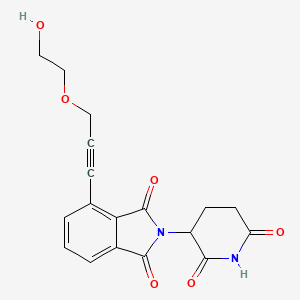

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
